molecular formula C29H36N2OS B127067 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- CAS No. 143760-04-7

1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)-

Cat. No. B127067
M. Wt: 460.7 g/mol
InChI Key: PBMZBYMERXLATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and sleep.

Mechanism Of Action

The 5-HT2C receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes. 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- acts as an antagonist of the receptor, which means that it blocks the receptor's activity. By blocking the receptor, this compound can modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- are largely dependent on the specific system being studied. In general, this compound has been shown to modulate the activity of various neurotransmitters, which can affect mood, appetite, and sleep. It has also been shown to have an effect on the reward system, which makes it a potential target for the treatment of addiction.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- in lab experiments is its selectivity for the 5-HT2C receptor. This makes it a valuable tool for investigating the role of the receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potency, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)-. One area of interest is the role of the compound in the regulation of appetite and weight. Another potential direction is the use of this compound in the treatment of addiction and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of study.

Synthesis Methods

The synthesis of 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- involves the reaction of 4-(4,4-diphenylbutyl)-1-piperazineethanol with phenylthiocyanate in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using column chromatography. The purity of the compound can be confirmed using NMR and mass spectrometry.

Scientific Research Applications

1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- has been extensively used in scientific research as a tool to study the 5-HT2C receptor. It has been shown to be a potent and selective antagonist of the receptor, which makes it a valuable tool for investigating the role of the receptor in various physiological and pathological processes. Some of the areas where this compound has been used include obesity, addiction, and depression.

properties

CAS RN

143760-04-7

Product Name

1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)-

Molecular Formula

C29H36N2OS

Molecular Weight

460.7 g/mol

IUPAC Name

1-[4-(4,4-diphenylbutyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol

InChI

InChI=1S/C29H36N2OS/c32-27(24-33-28-15-8-3-9-16-28)23-31-21-19-30(20-22-31)18-10-17-29(25-11-4-1-5-12-25)26-13-6-2-7-14-26/h1-9,11-16,27,29,32H,10,17-24H2

InChI Key

PBMZBYMERXLATQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O

synonyms

1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)-

Origin of Product

United States

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